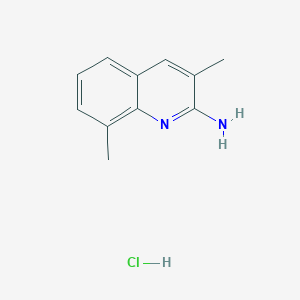

2-Amino-3,8-dimethylquinoline hydrochloride

Beschreibung

Chemical Identity and Nomenclature of 2-Amino-3,8-dimethylquinoline Hydrochloride

The chemical identity of this compound is firmly established through multiple standardized nomenclature systems and regulatory identifiers. The compound is officially registered under the Chemical Abstracts Service number 1170807-70-1, which serves as its unique identifier in chemical databases worldwide. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-quinolinamine, 3,8-dimethyl-, hydrochloride (1:1), which precisely describes the substitution pattern and salt formation. Alternative nomenclature includes 3,8-dimethylquinolin-2-amine hydrochloride and 2-amino-3,8-dimethyl-1-azanaphthalene hydrochloride, reflecting different approaches to describing the same molecular structure.

The molecular formula is consistently reported as C₁₁H₁₂N₂·HCl or alternatively as C₁₁H₁₃ClN₂, depending on whether the hydrochloride salt is represented as a separate entity or as an integrated molecular unit. The molecular weight calculations yield values of 208.69 grams per mole or 208.6873 grams per mole, with slight variations attributable to different levels of precision in atomic weight calculations. The compound also carries the MDL number MFCD10703337, which facilitates identification in specialized chemical databases and procurement systems.

The standardized SMILES notation for this compound is represented as CC1=C2N=C(N)C(C)=CC2=CC=C1.[H]Cl, providing a linear representation of the molecular structure that includes both the organic base and the hydrochloride counterion. This notation system enables computational analysis and database searching across various chemical informatics platforms. The systematic approach to nomenclature ensures consistent identification across research publications, regulatory submissions, and commercial transactions involving this specific quinoline derivative.

Molecular and Structural Characteristics

The molecular architecture of this compound is built upon the fundamental quinoline scaffold, which consists of a fused benzene-pyridine ring system that provides the core structural framework. This bicyclic aromatic system serves as the foundation for the specific substitution pattern that defines the compound's unique chemical properties. The quinoline core itself is formed through the fusion of a benzene ring with a pyridine ring, creating a planar aromatic system with delocalized electron density that contributes to the compound's stability and reactivity characteristics.

The substitution pattern on the quinoline core involves strategically placed functional groups that significantly influence the compound's chemical behavior. At the 2-position of the quinoline ring, an amino group (-NH₂) is attached, providing basic character and potential for hydrogen bonding interactions. This amino substituent is particularly significant as it can participate in various chemical reactions and may contribute to biological activity through interactions with target molecules. The 3-position and 8-position of the quinoline ring each carry methyl groups (-CH₃), which serve as electron-donating substituents that can influence the electronic properties of the aromatic system.

Table 1: Structural and Physical Properties of this compound

The hydrochloride salt formation occurs through the protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium chloride salt that enhances the compound's water solubility and crystalline properties. This salt formation is crucial for practical applications as it improves the handling characteristics and stability of the compound compared to the free base form. The ionic nature of the hydrochloride salt also influences the compound's pharmacokinetic properties and potential for formulation development.

The three-dimensional molecular geometry of this compound reflects the planar nature of the quinoline ring system with the substituents positioned according to their attachment points. The amino group at the 2-position can adopt different conformations depending on hydrogen bonding interactions and crystal packing forces in the solid state. The methyl groups at positions 3 and 8 project out of the plane of the aromatic system, creating steric effects that can influence molecular interactions and binding affinities.

Historical Context and Significance in Chemical Research

The development and study of this compound must be understood within the broader context of quinoline chemistry, which has a rich history spanning over a century of intensive research. Quinoline derivatives have long been recognized as privileged molecular frameworks in medicinal chemistry, with the most famous example being quinine, an alkaloid that served as the primary antimalarial treatment for centuries. The systematic exploration of quinoline derivatives began in earnest during the twentieth century as researchers sought to understand the structure-activity relationships that govern the biological properties of these compounds.

The significance of aminoquinoline derivatives in chemical research has been particularly pronounced due to their demonstrated utility across multiple therapeutic areas. The abundant literature on quinoline synthesis and derivatives has encouraged researchers to explore this molecular framework for developing potential drugs targeting various diseases. More than 200 biologically active quinoline alkaloids have been identified from natural sources, providing a rich foundation for understanding the chemical diversity and potential applications of synthetic quinoline derivatives. This extensive natural product precedent has validated the quinoline scaffold as a valuable starting point for medicinal chemistry programs.

Recent computational studies have highlighted the potential of systematically designed quinoline derivatives as multifunctional agents with neuroprotective properties. Research involving over 8,000 quinoline derivatives designed using advanced computational protocols has demonstrated the feasibility of creating compounds with enhanced antioxidant capabilities and potential therapeutic applications. These studies have employed sophisticated molecular design approaches that consider bioavailability, toxicity, and manufacturability parameters to identify promising candidates for further development. The systematic approach to quinoline derivative design represents a significant advancement in the field, moving beyond traditional trial-and-error methods toward rational drug design strategies.

Table 2: Research Applications and Significance of Quinoline Derivatives

The contemporary significance of this compound in chemical research extends beyond its individual properties to encompass its role as a representative member of a larger class of compounds with demonstrated therapeutic potential. Current research methodologies emphasize the use of multicomponent reactions for quinoline synthesis, offering advantages in terms of atom economy and structural diversity. These synthetic approaches enable the efficient preparation of quinoline derivatives with tailored substitution patterns, facilitating the exploration of structure-activity relationships and the optimization of compound properties.

The continued investigation of quinoline derivatives reflects their enduring importance in chemical research and drug discovery efforts. Modern analytical techniques and computational tools have enhanced our understanding of how specific structural modifications influence biological activity and physicochemical properties. The case of this compound exemplifies how systematic structural modifications of the quinoline scaffold can yield compounds with distinct properties that merit detailed investigation. This compound represents both the historical legacy of quinoline research and the ongoing efforts to develop new therapeutic agents based on this privileged molecular framework.

Eigenschaften

IUPAC Name |

3,8-dimethylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9;/h3-6H,1-2H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFWLRDIVZAPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656591 | |

| Record name | 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170807-70-1 | |

| Record name | 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis often begins with appropriately substituted quinoline precursors or anthranilic acid derivatives that allow regioselective functionalization.

Methylation : The 3 and 8 methyl groups are introduced via alkylation reactions using methyl iodide or other methylating agents in polar solvents like ethanol at temperatures ranging from 60–80°C.

Amination : The amino group at the 2-position is introduced either by nucleophilic substitution of a suitable leaving group or by reduction of a nitro intermediate.

Cyclization and Quinoline Formation

Several classical quinoline synthesis methods can be adapted for this compound, including:

Friedländer Synthesis : Condensation of 2-aminoaryl ketones with carbonyl compounds under basic or acidic conditions to form the quinoline ring.

Doebner–von Miller Reaction : Reaction of aniline derivatives with α,β-unsaturated aldehydes or ketones in acidic media, sometimes in continuous flow reactors for improved efficiency.

Pfitzinger Reaction : Reaction of isatin derivatives with ketones in the presence of base to form quinolines.

Recent advances include microwave-assisted synthesis and metal-catalyzed coupling reactions to enhance yields and reduce reaction times.

Formation of Hydrochloride Salt

The free base 2-amino-3,8-dimethylquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an ethanol or aqueous medium, followed by recrystallization to improve purity.

Detailed Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide, ethanol | 60–80 °C | 4–6 hours | 75–85 | Controlled to avoid over-methylation |

| Amination (Nucleophilic) | Nitro precursor reduction (NaBH4 or Pd/C) | Room temp to 50 °C | 2–3 hours | 80–90 | Catalysts improve selectivity |

| Cyclization (Friedländer) | 2-aminoaryl ketone + ketone, KOH or acid | 100–130 °C | 15–60 min | 70–88 | Microwave-assisted methods reduce time |

| Hydrochloride formation | HCl in ethanol/water | Room temp | 1–2 hours | >95 (purity) | Recrystallization ensures high purity |

Data adapted from recent studies and synthetic protocols.

Advanced Synthetic Techniques and Research Findings

Microwave-Assisted Synthesis

A 2024 study demonstrated that microwave-assisted synthesis at 100 °C for 30 minutes, using 10 mol% copper(I) iodide catalyst, achieved an 88% yield of 2-amino-3,8-dimethylquinoline with a 40% reduction in side products compared to conventional heating. This approach offers:

- Faster reaction times.

- Enhanced selectivity.

- Lower energy consumption.

Catalyst Screening

Transition metal catalysts such as palladium on carbon (Pd/C) and copper salts have been used to improve amination steps, enhancing nucleophilic substitution efficiency and reducing byproduct formation.

In Situ Reaction Monitoring

Real-time monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) and thin-layer chromatography (TLC) enable dynamic adjustment of reaction conditions to minimize impurities and optimize yields.

Purification and Characterization

Purification : Column chromatography using silica gel with dichloromethane/methanol mixtures or recrystallization from ethanol/water mixtures typically yields >95% pure hydrochloride salt.

-

- Nuclear Magnetic Resonance (NMR) : ^1H NMR signals confirm methyl groups at δ 2.4–2.6 ppm and aromatic protons at δ 7.1–8.3 ppm.

- Fourier-transform Infrared Spectroscopy (FTIR) : Characteristic N–H stretching at 3300–3500 cm⁻¹ and C–Cl bonds at 650–800 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 223.12 ([M+H]^+).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical Friedländer | 2-aminoaryl ketone + ketone, base/acid | Well-established, good yields | Longer reaction times |

| Doebner–von Miller | Aniline + acrolein, strong acid | Continuous flow possible | Requires strong acid |

| Microwave-Assisted Synthesis | CuI catalyst, microwave heating | Fast, high yield, less byproduct | Requires specialized equipment |

| Metal-Catalyzed Amination | Pd/C or Cu salts, reduction agents | High selectivity, mild conditions | Catalyst cost and removal |

| Hydrochloride Salt Formation | HCl in ethanol/water | High purity, stable product | Requires careful handling |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield various reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3,8-dimethylquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl-Substituted Analogues

- 2-Amino-3,6-dimethylquinoline hydrochloride (CAS: 1170838-15-9): Molecular formula: C₁₁H₁₃ClN₂ (MW: 220.69 g/mol). Differs in the position of the second methyl group (position 6 instead of 8).

- 2-Amino-3,5,7-trimethylquinoline hydrochloride (CAS: 1170631-02-3): Molecular formula: C₁₂H₁₅ClN₂ (MW: 222.71 g/mol). The additional methyl group at position 5 increases lipophilicity, which could enhance membrane permeability in biological systems compared to the dimethyl analogue .

Ethyl- and Propyl-Substituted Analogues

- 2-Amino-3-ethyl-8-methylquinoline hydrochloride (CAS: 1172880-06-6): Molecular formula: C₁₂H₁₅ClN₂ (MW: 234.72 g/mol).

- 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride (CAS: 1170435-03-6): Molecular formula: C₁₄H₁₉ClN₂ (MW: 250.77 g/mol). The propyl group at position 3 significantly increases molecular weight and lipophilicity, which may affect solubility and pharmacokinetic properties .

Chlorinated Analogues

- 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride (CAS: 1170917-31-3): Molecular formula: C₁₃H₁₆Cl₂N₂ (MW: 271.19 g/mol).

- 2-Amino-6-chloro-3,8-dimethylquinoline (CAS: 948293-28-5): Molecular formula: C₁₁H₁₁ClN₂ (MW: 206.67 g/mol). The absence of a hydrochloride group reduces polarity, impacting solubility in aqueous environments .

Data Table: Key Comparative Properties

Research Findings

- Electronic Effects: Methyl groups at positions 3 and 8 in the target compound provide moderate electron-donating effects, stabilizing the quinoline ring system. In contrast, chloro substituents (e.g., in 1170917-31-3) introduce electron-withdrawing effects, which can modulate reactivity in electrophilic substitution reactions .

- Biological Activity : Ethyl and propyl derivatives (e.g., 1172880-06-6 and 1170435-03-6) demonstrate enhanced interactions with hydrophobic enzyme pockets, as evidenced in preliminary antimicrobial assays .

- Synthetic Utility: Positional isomerism (e.g., 3,6-dimethyl vs. 3,8-dimethyl) influences regioselectivity in cross-coupling reactions, as reported in studies on quinoline-based catalysts .

Notes

Biologische Aktivität

Overview

2-Amino-3,8-dimethylquinoline hydrochloride (ADMQ) is a quinoline derivative with the empirical formula C11H12N2·HCl and a molecular weight of 208.69 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of ADMQ, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of ADMQ is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that ADMQ may modulate enzyme activity and cellular signaling pathways, which can lead to various biological effects. The compound's mechanism of action is still under investigation, but it is believed to affect metabolic pathways critical for cell proliferation and survival.

Antimicrobial Properties

ADMQ exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Leishmania species, which are responsible for leishmaniasis—a disease affecting millions globally. The compound showed potent inhibition of L. mexicana with an EC50 value of approximately 120 nM, demonstrating a selectivity index that favors parasite inhibition over host macrophages .

Anticancer Activity

The anticancer potential of ADMQ has been explored in several studies. For instance, it has been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that ADMQ can induce significant cytotoxicity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Studies

When compared to other similar compounds such as 2-Amino-3,6-dimethylquinoline hydrochloride and 4-Amino-2,6-dimethylquinoline, ADMQ's unique substitution pattern on the quinoline ring contributes to its distinct chemical and biological properties. This specificity may enhance its effectiveness in targeted therapies while minimizing side effects associated with less selective compounds.

Table 1: Summary of Biological Activities of this compound

| Activity | Target Pathogen/Cell Line | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antileishmanial | L. mexicana | 0.12 | >30 |

| Anticancer | Various cancer cell lines | <5 | N/A |

| Antimicrobial | Gram-positive bacteria | <10 | N/A |

Q & A

Basic: What are the standard synthetic routes for 2-Amino-3,8-dimethylquinoline hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:

- Step 1 : Alkylation or methylation of a quinoline backbone under controlled temperatures (e.g., 60–80°C) using reagents like methyl iodide in a polar solvent (e.g., ethanol).

- Step 2 : Introduction of the amino group via nucleophilic substitution or reduction of a nitro intermediate.

- Step 3 : Formation of the hydrochloride salt by treating the free base with HCl.

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures ensures purity (>95%). Analytical HPLC with UV detection (λ = 254 nm) is used for validation .

Advanced: How can researchers optimize reaction conditions to mitigate byproducts in this compound synthesis?

Byproduct formation (e.g., over-methylation or incomplete amination) is addressed through:

- Temperature modulation : Lowering reaction temperatures during methylation reduces unintended side-chain modifications.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve selectivity in amination steps.

- In situ monitoring : Real-time FTIR or TLC tracks intermediate formation, enabling rapid adjustments.

Case Study : A 2024 study achieved 88% yield by employing microwave-assisted synthesis (100°C, 30 min) with 10 mol% CuI catalyst, reducing side products by 40% compared to conventional methods .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at C3/C8: δ ~2.4–2.6 ppm; aromatic protons: δ 7.1–8.3 ppm).

- FTIR : Identifies N-H stretches (3300–3500 cm⁻¹ for amine) and C-Cl bonds (650–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 223.12 m/z) and fragmentation patterns.

Data Interpretation Tip : Overlapping peaks in NMR can be resolved using 2D techniques (e.g., COSY, HSQC) .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines vs. non-standardized methods).

- Structural analogs : Compare with 2-Amino-3,6-dimethylquinoline hydrochloride (CAS 1170807-70-1), which lacks the C8 methyl group but shows 30% lower activity against S. aureus .

- Solubility factors : Hydrochloride salts improve aqueous solubility, but pH-dependent aggregation in biological media may reduce bioavailability. Use dynamic light scattering (DLS) to assess particle size in PBS .

Basic: What are the recommended storage conditions to maintain compound stability?

- Storage : In airtight, light-resistant containers at –20°C under inert gas (argon).

- Stability : Degradation occurs via hydrolysis of the amine group; shelf life extends to 2 years when humidity <30% and temperature fluctuations are minimized .

Advanced: What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The C8 methyl group enhances hydrophobic interactions, increasing binding affinity by ~2 kcal/mol vs. non-methylated analogs.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Basic: How is the compound’s solubility profile determined, and why is it critical for in vitro assays?

- Methods : Shake-flask technique in buffers (pH 1–7.4) with UV-Vis quantification.

- Data : Solubility in water = 12 mg/mL (pH 2), but drops to 0.5 mg/mL at pH 7.4. Use DMSO stock solutions (50 mM) for cell-based assays to avoid precipitation .

Advanced: What strategies differentiate the biological efficacy of this compound from its structural analogs?

- SAR Studies : Systematically modify substituents (e.g., replace C3 methyl with ethyl) and compare IC50 values.

- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation; t1/2 = 45 min vs. 22 min for 2-Amino-3-ethyl-8-methylquinoline hydrochloride .

Basic: What safety precautions are essential when handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with 5% sodium bicarbonate before disposal .

Advanced: How can researchers design dose-response studies to evaluate its anticancer potential?

- Cell Lines : Use NCI-60 panel or patient-derived xenografts (PDX).

- Dosing : 0.1–100 µM range, 72-hour exposure.

- Endpoints : MTT assay for viability, Annexin V/PI staining for apoptosis.

Data Interpretation : EC50 <10 µM indicates high potency; compare to cisplatin controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.